molecular formula C19H16F2N6O2 B2586817 1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 921501-83-9

1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2586817
M. Wt: 398.374
InChI Key: SFEZBFDNXHVIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H16F2N6O2 and its molecular weight is 398.374. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Met Kinase Superfamily Inhibition

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors illustrates the potential application of similar compounds in targeting cancer. These inhibitors showed improved enzyme potency and selectivity, leading to significant tumor stasis in cancer models, highlighting their potential therapeutic applications in oncology (G. M. Schroeder et al., 2009).

Advanced Material Synthesis

Aromatic polyamides with ether and bulky fluorenylidene groups were synthesized, demonstrating excellent solubility, thermal stability, and mechanical properties. These polyamides, derived from diphenylfluorene-based aromatic compounds, have applications in creating high-performance materials due to their robust physical properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Orexin Receptor Mechanisms in Compulsive Behavior

Research on compounds selectively targeting orexin receptors, like the evaluation of GSK1059865, JNJ-10397049, and SB-649868, in models of binge eating in female rats, underscores the potential of similar molecules in studying and possibly treating compulsive food consumption and other disorders with a compulsive component. This research avenue is significant for understanding and managing conditions such as binge eating disorder and potentially other compulsive behaviors (L. Piccoli et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N6O2/c20-13-4-6-15(7-5-13)26-11-12(8-18(26)28)19(29)22-10-17-23-24-25-27(17)16-3-1-2-14(21)9-16/h1-7,9,12H,8,10-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEZBFDNXHVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

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